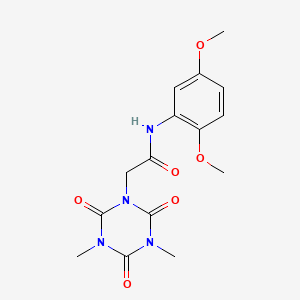![molecular formula C17H26N2O4S B4935155 N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, commonly known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. L-NAME has been extensively studied in the scientific community for its ability to modulate NO production and its potential therapeutic applications.
Wirkmechanismus
L-NAME inhibits the activity of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, the enzyme responsible for the synthesis of NO from L-arginine. By blocking the production of NO, L-NAME causes vasoconstriction and impairs endothelial function. This leads to an increase in blood pressure and a decrease in blood flow to various organs.
Biochemical and Physiological Effects:
L-NAME has been shown to induce hypertension and impair vascular and endothelial function in animal models. It also causes oxidative stress and inflammation, leading to tissue damage and organ dysfunction. L-NAME has been implicated in the pathogenesis of various diseases, including hypertension, sepsis, and ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
L-NAME is a potent and specific inhibitor of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, making it a valuable tool for studying the role of NO in various physiological and pathological conditions. However, its use in animal models can be limited by its potential side effects, including hypertension and impaired vascular function. The dosage and duration of L-NAME administration should be carefully controlled to minimize these effects.
Zukünftige Richtungen
There are several future directions for research on L-NAME and its potential therapeutic applications. One area of interest is the development of novel N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide inhibitors with improved specificity and safety profiles. Another direction is the investigation of the role of NO in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the potential use of L-NAME as a diagnostic and prognostic tool in cardiovascular diseases warrants further investigation.
In conclusion, L-NAME is a potent inhibitor of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide that has been extensively studied for its ability to modulate NO production and its potential therapeutic applications. Its use in scientific research has provided valuable insights into the role of NO in various physiological and pathological conditions. However, its potential side effects and limitations should be carefully considered when designing experiments. Future research on L-NAME and its derivatives may lead to the development of novel therapeutics for a variety of diseases.
Synthesemethoden
L-NAME can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitrobenzenesulfonamide with isopropylamine, followed by the reduction of the nitro group with sodium dithionite and the subsequent reaction with 1-piperidinecarboxylic acid anhydride.
Wissenschaftliche Forschungsanwendungen
L-NAME has been widely used in scientific research to investigate the role of NO in various physiological and pathological conditions. It has been shown to be effective in animal models of hypertension, sepsis, and ischemia-reperfusion injury. L-NAME has also been used to study the mechanisms underlying the development of cardiovascular diseases, such as atherosclerosis and heart failure.
Eigenschaften
IUPAC Name |
3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)18-24(21,22)15-7-8-16(14(3)11-15)23-12-17(20)19-9-5-4-6-10-19/h7-8,11,13,18H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHIQYEQQVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]-N-(propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)
![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![1-(4-bromophenyl)-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935102.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)



